Cas no 1781654-27-0 ((3-bromo-1-methyl-1H-pyrazol-4-yl)methanol)

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol
-
- MDL: MFCD30535081
- インチ: 1S/C5H7BrN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3
- InChIKey: OUSSWGFQUVLOAV-UHFFFAOYSA-N
- ほほえんだ: BrC1C(CO)=CN(C)N=1
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB555066-1g |
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol; . |
1781654-27-0 | 1g |
€1130.50 | 2024-08-02 | ||
abcr | AB555066-100 mg |
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol; . |
1781654-27-0 | 100MG |
€393.30 | 2022-03-24 | ||
abcr | AB555066-250 mg |
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol; . |
1781654-27-0 | 250MG |
€528.40 | 2022-03-24 | ||
Enamine | EN300-331954-0.5g |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 95% | 0.5g |
$579.0 | 2023-09-04 | |
TRC | B814315-10mg |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM423146-250mg |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 95%+ | 250mg |
$353 | 2023-03-26 | |
Enamine | EN300-331954-0.05g |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 95% | 0.05g |
$174.0 | 2023-09-04 | |
Enamine | EN300-331954-1.0g |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-331954-5.0g |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 95% | 5.0g |
$2152.0 | 2023-02-23 | |
Chemenu | CM423146-100mg |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |
1781654-27-0 | 95%+ | 100mg |
$256 | 2023-03-26 |
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanolに関する追加情報
Introduction to (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (CAS No. 1781654-27-0)
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol, with the CAS number 1781654-27-0, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic alcohol has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a pyrazole core substituted with a bromine atom at the 3-position and a methyl group at the 1-position, making it a versatile intermediate for synthesizing various bioactive molecules.
The pyrazole scaffold is well-known for its presence in numerous pharmacologically active agents, including antiviral, antibacterial, and anti-inflammatory drugs. The introduction of a bromine atom at the 3-position enhances the reactivity of the molecule, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting emerging infectious diseases. The structural motif of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol makes it an attractive candidate for designing inhibitors of viral proteases and polymerases. For instance, studies have demonstrated that pyrazole derivatives can effectively disrupt the replication cycle of RNA viruses by inhibiting key enzymatic steps. The brominated pyrazole derivative offers a scaffold that can be modified to enhance binding affinity to viral proteins, thereby improving therapeutic efficacy.
Moreover, the compound's alcohol functional group provides a site for further derivatization, enabling the creation of prodrugs or analogs with improved pharmacokinetic properties. Prodrug strategies are increasingly employed to enhance drug solubility, bioavailability, and tissue distribution. By leveraging the reactivity of the hydroxyl group, researchers can introduce protecting groups or linkers that are later removed in vivo to release the active drug form. This approach is particularly valuable in developing treatments for chronic diseases where sustained drug delivery is crucial.
The synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors, such as 1-methylpyrazole, bromination at the 3-position can be achieved using electrophilic aromatic substitution reactions. Subsequent reduction or oxidation steps can then be employed to introduce the hydroxyl group at the 4-position. These synthetic pathways are optimized for scalability and yield, making them suitable for industrial applications where large quantities of the compound are required for preclinical and clinical studies.
Recent advances in computational chemistry have further accelerated the discovery process for novel bioactive molecules like (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol. Molecular modeling techniques allow researchers to predict binding interactions between the compound and target proteins with high accuracy. This enables rapid screening of virtual libraries to identify promising candidates before conducting expensive wet-lab experiments. The integration of machine learning algorithms has further enhanced these predictions by leveraging large datasets of known drug-target interactions.
In conclusion, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol (CAS No. 1781654-27-0) represents a valuable building block in medicinal chemistry with broad applications in drug discovery and development. Its unique structural features and reactivity make it an ideal candidate for designing novel therapeutic agents targeting various diseases. As research continues to evolve, this compound is poised to play a significant role in addressing unmet medical needs through innovative chemical synthesis and computational approaches.
1781654-27-0 ((3-bromo-1-methyl-1H-pyrazol-4-yl)methanol) 関連製品
- 392313-41-6(N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine)
- 1804672-13-6(2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol)
- 876536-28-6((2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)
- 1566900-76-2(2,2-difluoro-1-(quinolin-6-yl)ethan-1-one)
- 1019380-80-3({1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}methanamine)
- 1421442-81-0(N-{4-(2,6-dimethylpyrimidin-4-yl)sulfamoylphenyl}-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide)
- 142-56-3(2-Hydroxypropyl Ricinoleate)
- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)
- 689750-37-6(ethyl 2-(5-{(furan-2-yl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)
- 1804641-58-4(3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid)
